2-chloro-6-fluoro-N-((4-(4-fluorophenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Descripción
This compound is a benzamide derivative featuring a 1,2,4-triazole core with multiple fluorinated aromatic substituents. Its structure comprises:
- Benzamide backbone: Substituted with chlorine (2-position) and fluorine (6-position), enhancing electron-withdrawing properties and metabolic stability.
- 1,2,4-Triazole ring: Positioned at the N-methyl linkage, substituted with a 4-fluorophenyl group at the 4-position and a thioether-linked acetamide moiety at the 5-position.
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF3N5O2S/c25-18-2-1-3-19(28)22(18)23(35)29-12-20-31-32-24(33(20)17-10-6-15(27)7-11-17)36-13-21(34)30-16-8-4-14(26)5-9-16/h1-11H,12-13H2,(H,29,35)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPXWQKXBSCPNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-Chloro-6-fluoro-N-((4-(4-fluorophenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound with potential therapeutic applications. Its intricate structure suggests diverse biological activities, particularly in the realm of anticancer research.
The compound's molecular formula is , with a molecular weight of approximately 531.94 g/mol. The structural components include a triazole ring, which is often associated with significant biological activity, particularly in cancer treatment and antimicrobial properties .
Biological Activity Overview
Research indicates that compounds containing triazole moieties exhibit a wide range of biological activities, including:
- Anticancer Activity : Numerous studies have demonstrated the cytotoxic potential of triazole derivatives against various cancer cell lines.
- Antimicrobial Properties : Triazole compounds have shown efficacy against bacterial and fungal infections.
- Enzyme Inhibition : These compounds can inhibit specific enzymes involved in cancer progression and other diseases.
The anticancer efficacy of this compound appears to be mediated through several mechanisms:
- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in various phases, especially at the G1/S checkpoint.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspase pathways .
- Inhibition of Kinases : The compound has been reported to inhibit key kinases involved in tumor growth and survival, such as VEGFR and AKT .
Case Studies
-
In Vitro Studies : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against A549 (lung adenocarcinoma) and HepG2 (liver carcinoma) cell lines. The IC50 values ranged from 0.075 μM to 0.126 μM, indicating potent activity compared to standard chemotherapeutics like sorafenib .
Cell Line IC50 (μM) Mechanism of Action A549 0.075 VEGFR Inhibition HepG2 0.126 AKT Inhibition - Molecular Dynamics Simulations : Molecular dynamics studies suggest that the compound interacts favorably with target proteins through hydrophobic contacts and hydrogen bonding, enhancing its binding affinity and specificity .
Antimicrobial Activity
The presence of fluorine atoms in the structure may enhance lipophilicity and improve membrane penetration, contributing to its antimicrobial properties. Preliminary screening has indicated potential activity against several pathogenic bacteria and fungi.
Structure-Activity Relationship (SAR)
The structure of this compound illustrates key features that influence its biological activity:
- Triazole Ring : Essential for anticancer activity.
- Fluorinated Phenyl Groups : Increase potency and selectivity against cancer cells.
Aplicaciones Científicas De Investigación
Overview
2-Chloro-6-fluoro-N-((4-(4-fluorophenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound with significant potential in various scientific research fields. Its unique structural features, particularly the triazole moiety, suggest broad applications in medicinal chemistry, particularly in anticancer and antimicrobial research.
Anticancer Activity
The compound exhibits promising anticancer properties, demonstrated through various in vitro studies. Research indicates that it can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.
Mechanisms of Action:
- Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest at the G1/S checkpoint.
- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.
- Kinase Inhibition: Notably inhibits vascular endothelial growth factor receptor (VEGFR) and protein kinase B (AKT), which are critical for cancer cell survival and proliferation.
Case Study:
In vitro assays on A549 (lung adenocarcinoma) and HepG2 (liver carcinoma) cell lines revealed IC50 values of 0.075 μM and 0.126 μM, respectively. These values indicate potent activity compared to standard chemotherapeutics like sorafenib.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 0.075 | VEGFR Inhibition |
| HepG2 | 0.126 | AKT Inhibition |
Antimicrobial Properties
The presence of the triazole ring enhances the compound's efficacy against various bacterial and fungal infections. Triazole derivatives are known for their broad-spectrum antimicrobial activity.
Potential Applications:
- Treatment of resistant bacterial strains.
- Development of antifungal agents.
Preliminary screening has indicated activity against several pathogenic microorganisms, with further studies required to elucidate specific targets and mechanisms.
Structure-Activity Relationship (SAR)
The structure of this compound reveals key features that influence its biological activity:
Key Features:
- Triazole Ring: Essential for anticancer activity.
- Fluorinated Phenyl Groups: Enhance potency and selectivity against cancer cells.
Molecular Dynamics Studies
Molecular dynamics simulations suggest that the compound interacts favorably with target proteins through hydrophobic contacts and hydrogen bonding. This interaction is crucial for enhancing binding affinity and specificity towards biological targets.
Comparación Con Compuestos Similares
Structural Comparison
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- The target compound’s three fluorine atoms enhance its metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., methoxy-substituted triazoles in ) .
- The thioether linkage in the target compound and ’s analog may improve binding to cysteine-rich enzyme active sites, unlike sulfonyl-linked derivatives in .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-6-fluoro-N-...benzamide, and what reaction conditions optimize yield?
The compound’s synthesis involves multi-step reactions, including thioether formation and amide coupling. A key step is the condensation of intermediates under acidic/basic conditions (e.g., using ethanol or methanol as solvents). For example, analogous triazole derivatives are synthesized via condensation of aldehydes with amino-triazole-thiol precursors at reflux temperatures (~80°C) . Catalysts like copper salts (for click chemistry) or bases (e.g., potassium carbonate) are critical for efficient coupling . Purification often requires recrystallization or chromatography (e.g., silica gel column with ethyl acetate/hexane gradients) .
Q. How should researchers characterize the compound’s purity and structural integrity?
Use a combination of HPLC (for purity assessment, C18 columns with acetonitrile/water mobile phases) and NMR (¹H/¹³C) to confirm functional groups. For example, fluorinated aromatic protons appear as distinct multiplets in ¹H NMR (δ 7.0–8.0 ppm), while the triazole ring’s protons resonate near δ 8.5–9.0 ppm . Mass spectrometry (ESI-MS or HRMS) validates molecular weight, with expected fragments from cleavage at the benzamide or triazole moieties .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screens should focus on enzyme inhibition (e.g., kinase or protease assays) and cell viability (MTT assays in cancer cell lines). Structural analogs with triazole and fluorophenyl groups show activity against enzymes involved in cancer pathways (e.g., tyrosine kinases) . Dose-response curves (0.1–100 µM) and IC₅₀ calculations are recommended to establish potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
SAR should systematically modify:
- Triazole substituents : Replace the thioethyl group with sulfonyl or alkyl variants to alter steric/electronic profiles.
- Fluorophenyl groups : Test mono-/di-fluorinated analogs to assess halogen bonding’s role in target binding . Computational docking (e.g., AutoDock Vina) paired with MD simulations can predict binding affinities to enzymes like HER2 or EGFR . Validate predictions via in vitro assays and crystallography (if co-crystals are obtainable) .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Contradictions often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Address this by:
- Solubility enhancement : Use co-solvents (DMSO/PEG) or nanoformulations (liposomes).
- Metabolic stability assays : Incubate with liver microsomes to identify degradation hotspots (e.g., ester hydrolysis).
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models .
Q. What strategies mitigate synthetic challenges in scaling up the compound?
Key issues include low yields in thioether formation and purification complexity. Solutions:
- Flow chemistry : Continuous flow reactors improve reaction control (e.g., precise temperature for exothermic steps) .
- Catalyst optimization : Screen Pd/Cu catalysts for cross-coupling steps to reduce byproducts.
- Green chemistry : Replace chlorinated solvents (DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Methodological Considerations
Q. How to analyze non-covalent interactions influencing the compound’s reactivity?
Use X-ray crystallography to map halogen bonds (C-F⋯π interactions) and hydrogen bonds (amide-triazole networks) . Spectroscopic methods (e.g., IR for H-bonding) and DFT calculations (Gaussian09) quantify interaction energies. For example, fluorophenyl groups enhance lipophilicity but may reduce solubility—balance via logP calculations .
Q. What computational tools predict metabolic pathways and toxicity?
ADMET Predictor or SwissADME models forecast Phase I/II metabolism (e.g., CYP450-mediated oxidation). Toxicity risks (e.g., hepatotoxicity) are flagged using ProTox-II . Validate with in vitro hepatocyte assays and Ames tests for mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
